Methyl octadec-9-en-13-ynoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62204-01-7 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-9-en-13-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-5,8-9,12-18H2,1-2H3 |
InChI Key |
UQCWFULIDVXARA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Occurrence and Biological Significance of En Yne Fatty Acid Derivatives
Natural Sources and Biosynthetic Hypotheses of Methyl Octadec-9-en-13-ynoate Analogues
Acetylenic fatty acids, those containing one or more triple bonds, are found across various plant families, fungi, and marine organisms. researchgate.net A key precursor for many of these compounds is crepenynic acid (cis-9-octadecen-12-ynoic acid), an acetylenic analogue of the common fatty acid, linoleic acid. d-nb.info
Crepenynic acid is notably abundant in the seed oils of certain plants. For instance, the seed oil of Crepis alpina can contain about 70% crepenynic acid. aocs.org It has also been identified at significant levels in the seeds of Atractylodes lancea (18%) and A. macrocephala (13–15%), as well as Jurinea mollis (24%). researchgate.net
The biosynthesis of crepenynic acid is a well-studied pathway that diverges from standard fatty acid metabolism. smolecule.com It begins with linoleic acid as the primary substrate. A specialized, membrane-bound enzyme known as a Δ12 acetylenase (or Crep1) catalyzes the conversion. oup.com This enzyme, a variant of the FAD2 desaturase family, abstracts hydrogen atoms from the C12 and C13 positions of linoleic acid to introduce a triple bond, forming crepenynic acid. oup.com This process requires molecular oxygen and NADH as cofactors. While the acetylenase enzyme is responsible for crepenynic acid accumulation in seeds, transcripts for the enzyme have been found in other plant tissues where the fatty acid does not accumulate, suggesting complex regulatory control over its synthesis or subsequent metabolism. oup.com
Crepenynic acid serves as the primary building block for a vast array of over 2,000 polyacetylenic compounds identified in plants, particularly within the Asteraceae family. researchgate.netsmolecule.com
Table 1: Plant Sources of Crepenynic Acid
| Plant Species | Family | Percentage in Seed Oil | Citation |
|---|---|---|---|
| Crepis alpina | Asteraceae | ~70% | aocs.org |
| Atractylodes lancea | Asteraceae | 18% | researchgate.net |
| Atractylodes macrocephala | Asteraceae | 13-15% | researchgate.net |
| Jurinea mollis | Asteraceae | 24% | researchgate.net |
| Saussurea candicans | Asteraceae | 33% | researchgate.net |
Microorganisms represent a versatile and increasingly important platform for producing fatty acid methyl esters (FAMEs), including uncommon and unsaturated varieties. While plants produce these compounds naturally, microbes like bacteria and yeast can be engineered to synthesize them from renewable feedstocks. nih.govdtu.dk
Escherichia coli is a commonly used host for this purpose. It can be engineered to produce FAMEs by introducing a fatty acid O-methyltransferase (FAMT) enzyme from organisms like Mycobacterium marinum. nih.govdtu.dk This enzyme catalyzes the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to a free fatty acid, yielding a FAME. nih.gov The substrate specificity of the chosen enzyme influences the type of FAME produced; for example, some FAMTs are most active on C8–C12 saturated and 3-hydroxylated fatty acids. nih.govdtu.dk
Other bacteria, such as those from the genus Rhodococcus and Streptomyces, can naturally accumulate lipids and be used to produce FAMEs from industrial waste products like molasses and glycerol. researchgate.netplantarchives.org For instance, Rhodococcus gordoniae grown on molasses primarily produces unsaturated fatty acids, mostly with 16 carbon atoms, which are suitable for biodiesel. researchgate.net Similarly, Streptomyces tunisiensis has been identified as a promising producer of FAMEs, with the unsaturated palmitoleic acid methyl ester being the most abundant. plantarchives.org
These microbial systems offer a controlled environment to produce specific FAMEs, potentially including en-yne structures, by combining enzymes from different biosynthetic pathways. nih.gov
Proposed Biological Roles of En-yne Systems within Biological Contexts
The en-yne functional group is not merely a structural curiosity; it is a key component of many bioactive natural products. chemsrc.comrsc.org Its presence is often associated with defensive or signaling functions.
In plants, the significance of crepenynic acid lies in its role as the precursor to a diverse arsenal (B13267) of polyacetylenic compounds. smolecule.com These downstream metabolites exhibit potent biological activities, serving as part of the plant's defense system against pathogens and herbivores. smolecule.com Studies have demonstrated their effectiveness as fungicidal and antibacterial agents. smolecule.com Some derivatives also show insecticidal properties. smolecule.com
In marine environments, en-yne systems are also found in complex molecules with significant pharmacological potential. Marine cyanobacteria, for example, produce a class of halogenated en-yne fatty acid amides called taveuniamides. mdpi.com These molecules possess an odd-numbered fatty acid chain and an en-yne system. mdpi.com Taveuniamide F has been characterized as a G-protein coupled receptor (GPCR) antagonist with selectivity for the cannabinoid receptor 1 (CNR1), highlighting the role of en-yne compounds in modulating crucial cell signaling pathways. mdpi.com
The alkyne moiety itself is a versatile functional group. researchgate.net Its reactivity makes it a valuable building block in organic chemistry, notably in "click" reactions for linking molecular fragments. rsc.org In a biological context, the rigidity and electronic properties of the triple bond can confer specific conformations and reactivity to the parent molecule, enabling interactions with enzymes and receptors. mdpi.comacs.org For example, the oxidation of fatty acids containing an ω-alkyne by cyclooxygenase enzymes can lead to different product profiles compared to their natural fatty acid counterparts, indicating that the alkyne can significantly influence metabolic pathways. acs.org
Advanced Synthetic Methodologies for Methyl Octadec 9 En 13 Ynoate and Analogues
Chemical Synthesis Approaches for En-yne Fatty Esters
Chemical synthesis provides a versatile and powerful toolkit for constructing the en-yne architecture with high precision. These methods often rely on transition metal-catalyzed reactions that enable the formation of carbon-carbon double and triple bonds in a controlled manner.
Olefin metathesis has emerged as a highly effective method for the formation of carbon-carbon double bonds in organic synthesis, including the modification of fatty acids. ias.ac.innih.gov Cross-metathesis (CM) reactions, in particular, offer a strategic approach to creating new unsaturated fatty acid esters from readily available precursors like methyl oleate (B1233923). ias.ac.innih.gov
The core of this strategy involves the reaction of an unsaturated fatty acid ester with another olefin in the presence of a metal carbene catalyst, most commonly a ruthenium-based complex such as a Grubbs' catalyst. ias.ac.innih.gov The mechanism, proposed by Chauvin, involves a [2+2] cycloaddition between the alkene and the metal alkylidene, which forms a metallacyclobutane intermediate. ias.ac.in This intermediate then fragments to yield new olefin products, effectively swapping the alkylidene groups. ias.ac.in
For the synthesis of en-yne fatty esters, a specialized form of this reaction, known as enyne cross-metathesis, can be employed. wikipedia.orgresearchgate.net This reaction couples an alkene with an alkyne. A potential strategy could involve the cross-metathesis of an unsaturated fatty acid ester, such as methyl (9Z)-octadec-9-enoate, with a molecule containing a terminal alkyne and a terminal alkene. Ruthenium catalysts are well-suited for these transformations due to their high functional group tolerance and activity. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Primary Products | Reference |
| Methyl Oleate | Eugenol | Grubbs' 2nd Gen. | Multifunctional phenolic compounds | nih.gov |
| Methyl Oleate | 1-Butene | Grubbs' 2nd Gen. | 1-Decene, Methyl 9-decenoate | ias.ac.in |
| Unsaturated Fatty Esters | Ethylene (Ethenolysis) | Ruthenium-based | Shorter-chain esters and α-olefins | researchgate.net |
| Enyne Substrate | Alkene Substrate | Metal Carbene | 1,3-Diene | wikipedia.org |
This table illustrates the versatility of cross-metathesis in modifying fatty acid esters, a principle extendable to en-yne synthesis.
The construction of the en-yne functional group often relies on powerful transition metal-catalyzed cross-coupling reactions that selectively form either the alkyne (alkynylation) or alkene (alkenylation) bond. nih.gov Palladium-catalyzed reactions are particularly prominent in the synthesis of enynes due to their versatility and high selectivity. nih.govorganic-chemistry.org
Alkynylation Reactions: These methods introduce the triple bond onto a pre-existing molecular framework. A cornerstone of this approach is the Sonogashira coupling, which couples a terminal alkyne with a vinyl or aryl halide. For synthesizing a fatty en-yne ester, this could involve reacting a vinyl halide derivative of a fatty acid ester with a terminal alkyne. Other modern techniques include the copper-mediated alkynylation of various organic substrates and visible-light-induced deboronative alkynylation, which offers a redox-neutral pathway. organic-chemistry.org
Alkenylation Reactions: These reactions form the double bond of the en-yne system. Palladium-catalyzed couplings, such as the Heck, Suzuki, or Stille reactions, are frequently used to couple an alkynyl-containing molecule with a vinyl partner. The general mechanism for many palladium-catalyzed enyne syntheses involves the formation of a metal acetylide, which then undergoes carbometallation with an acceptor alkyne or alkene. nih.gov Nickel-catalyzed cross-coupling reactions, for example between alkynylzinc reagents and allylic alcohols, also provide an efficient route to 1,4-enynes. rsc.org
| Reaction Type | Catalyst/Reagent | Bond Formed | Description | Reference |
| Sonogashira Coupling | Pd/Cu | C(sp²)-C(sp) | Couples a terminal alkyne with a vinyl halide. | researchgate.net |
| Heck Coupling | Pd | C(sp²)-C(sp²) | Couples a vinyl halide with an alkene. | nih.gov |
| Deboronative Alkynylation | Visible Light/Photoredox | C(sp³)-C(sp) | Couples alkyl trifluoroborates with an alkyne source. | organic-chemistry.org |
| Nickel-Catalyzed Coupling | Ni | C(sp³)-C(sp) | Couples alkynylzinc reagents with allylic alcohols. | rsc.org |
This table summarizes key cross-coupling reactions for constructing en-yne architectures.
Achieving precise control over the geometry of the double bond (stereoselectivity) is a critical challenge in the synthesis of en-yne structures. nih.gov The biological activity and physical properties of molecules like methyl octadec-9-en-13-ynoate can be highly dependent on whether the C9-C10 double bond is in the cis (Z) or trans (E) configuration.
Transition metal-catalyzed methods often provide excellent stereocontrol. For instance, many palladium-catalyzed coupling reactions proceed through a syn-carbometallation step, which typically results in the formation of a single, well-defined olefin isomer. nih.gov The choice of catalyst, ligands, and reaction conditions can be fine-tuned to favor the desired stereoisomer. A palladium-catalyzed reaction of vic-diiodo-(E)-alkenes with acrylic esters has been shown to produce exclusively (E)-2-alkene-4-ynoates. organic-chemistry.org
Beyond transition metal catalysis, other classic organic reactions can be adapted for stereoselective synthesis. Wittig-type reactions, for example, can be controlled to produce either E or Z-olefins depending on the nature of the phosphorus ylide used. A specific protocol using a trichloromethylated phosphorane has been developed for the stereospecific synthesis of (Z)-1,3-enynes. organic-chemistry.org These methods are crucial for accessing specific isomers of en-yne fatty esters for further study.
Chemo-Enzymatic Synthesis and Biocatalytic Pathways
Combining the selectivity of enzymes with the versatility of chemical synthesis offers a powerful "chemo-enzymatic" approach. nih.govmdpi.com These methods leverage the high specificity of biocatalysts to introduce complex functionalities into fatty acid chains under mild, environmentally friendly conditions.
Nature introduces unsaturation into fatty acids using a class of enzymes called fatty acid desaturases. wikipedia.org These enzymes catalyze the conversion of a carbon-carbon single bond into a double bond (C=C) at highly specific positions along the acyl chain. nih.gov The reaction is a stereospecific dehydrogenation that requires molecular oxygen and electron donors. nih.gov
Desaturases are classified based on the position where they introduce the double bond, such as Δ9, Δ12, or Δ6 desaturases. nih.govscialert.net For example, stearoyl-CoA desaturase-1 converts the saturated stearic acid into the monounsaturated oleic acid by creating a cis double bond at the ninth carbon. wikipedia.org Polyunsaturated fatty acids are synthesized through the sequential action of different desaturases and elongase enzymes. nih.gov
While desaturases are masters of creating C=C bonds, the direct enzymatic synthesis of an alkyne (C≡C) in a fatty acid chain is not a common biological pathway. Therefore, a purely enzymatic route to an en-yne is challenging. However, desaturases can be used in a chemo-enzymatic strategy to regioselectively and stereoselectively install the alkene moiety, which can then be further modified chemically. Some desaturases have also shown the ability to act on non-natural fatty acid substrates, opening the door to biocatalytically modifying precursors that already contain an alkyne group. acs.org
| Enzyme Family | Function | Example Substrate → Product | Reference |
| Δ9 Desaturase | Inserts double bond at C9 | Stearic acid → Oleic acid | wikipedia.orgwikipedia.org |
| Δ12 Desaturase | Inserts double bond at C12 | Oleic acid → Linoleic acid | nih.gov |
| Δ6 Desaturase | Inserts double bond at C6 | Linoleic acid → γ-Linolenic acid | wikipedia.org |
| Δ11 Desaturase | Inserts double bond at C11 | Vaccenic acid precursor → (Z)-11-Hexadecenoic acid | acs.org |
This table highlights the specificity of fatty acid desaturases in introducing unsaturation.
Biotransformation utilizes whole microbial cells or purified enzymes to perform specific chemical modifications on a supplied substrate. nih.gov This approach can be harnessed to produce complex molecules like en-yne esters from simpler, renewable fatty acid precursors.
A plausible biotransformation strategy for an en-yne ester would be a multi-step chemo-enzymatic process:
Chemical Synthesis of an Alkyne Precursor: A fatty acid containing a triple bond at the desired position (e.g., at C13) is first synthesized chemically.
Enzymatic Desaturation: This alkynyl fatty acid is then fed to a microorganism (e.g., engineered E. coli or yeast) that expresses a specific desaturase enzyme. If the enzyme tolerates the alkyne-containing substrate, it could introduce a double bond at the target position (e.g., at C9) with high stereoselectivity.
Enzymatic Esterification: The resulting en-yne fatty acid can then be converted to its methyl ester. This final step can be catalyzed by lipase (B570770) enzymes in a process known as transesterification or esterification, which is often performed under mild, solvent-free conditions. researchgate.netresearchgate.net
This biotransformation approach combines the strengths of chemical synthesis for non-natural bond formation (alkyne) with the unparalleled selectivity of enzymes for introducing stereochemically defined functional groups (alkene) and performing the final esterification. nih.gov Such pathways are instrumental in developing more sustainable routes to complex bioactive lipids.
Sophisticated Spectroscopic Characterization and Structural Elucidation of Methyl Octadec 9 En 13 Ynoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Double and Triple Bond Configuration and Positional Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of unsaturated lipids, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. aocs.orgnih.gov
In the ¹H NMR spectrum of Methyl octadec-9-en-13-ynoate, distinct signals are expected that correspond to the different functional moieties of the molecule. The methyl ester protons typically appear as a sharp singlet at approximately 3.7 ppm. aocs.org The olefinic protons at the C9 and C10 positions would produce a multiplet around 5.3 ppm, with the coupling constants providing insight into the cis or trans geometry of the double bond. magritek.com Protons adjacent to the points of unsaturation are also characteristic: the allylic protons (at C8 and C11) and propargylic protons (at C12 and C15) would resonate in the region of 2.0-3.0 ppm. The terminal methyl group (C18) would appear as a triplet around 0.9 ppm, while the long chain of methylene (B1212753) (CH₂) groups would form a broad signal cluster around 1.3-1.4 ppm. aocs.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. Key expected chemical shifts include the carbonyl carbon of the ester group at approximately 174 ppm, the sp² carbons of the C9=C10 double bond around 125-130 ppm, and the sp carbons of the C13≡C14 triple bond, which are typically found in the 70-90 ppm range. aocs.orgsemanticscholar.org
To definitively connect these fragments and confirm the positional isomerism, two-dimensional (2D) NMR techniques are employed. nih.govmagritek.com
COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, for example, confirming the coupling between the olefinic protons (H9/H10) and their neighboring allylic protons (H8/H11). magritek.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's corresponding proton signal. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations. magritek.com It would be used to connect the ester group to the aliphatic chain and, most importantly, to confirm the precise locations of the double and triple bonds by observing correlations from allylic and propargylic protons to the unsaturated carbons. magritek.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~174.2 |
| O-CH₃ | ~3.67 (s) | ~51.5 |
| C9-H / C10-H (Olefinic) | ~5.35 (m) | ~128-130 |
| C13 / C14 (Acetylenic) | - | ~75-85 |
| C2-H₂ (α to C=O) | ~2.30 (t) | ~34.1 |
| C18-H₃ (Terminal CH₃) | ~0.89 (t) | ~14.0 |
| C8-H₂, C11-H₂ (Allylic) | ~2.05 (m) | ~27-29 |
| C12-H₂, C15-H₂ (Propargylic) | ~2.15 (m) | ~18-20 |
| -(CH₂)n- (Aliphatic chain) | ~1.2-1.6 (m) | ~22-32 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. jeol.com For this compound, with a molecular formula of C₁₉H₃₀O₂, the calculated monoisotopic mass is 290.22458 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. jeol.com The resulting mass spectrum serves as a molecular fingerprint. For a FAME like this compound, several characteristic fragments are expected:
Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z 290. The intensity of this peak can be low for long-chain esters. jeol.com
Loss of a Methoxy Group ([M-31]⁺): Cleavage of the methoxy group (-OCH₃) from the ester results in a prominent peak at m/z 259.
McLafferty Rearrangement: A hallmark of FAMEs is a base peak or a very significant peak at m/z 74, resulting from a specific rearrangement and cleavage of the ester moiety. researchgate.net
Aliphatic Chain Fragmentation: The long hydrocarbon chain will fragment, typically producing a series of clusters of peaks separated by 14 mass units (-CH₂-). libretexts.org The fragmentation pattern can be complex around the double and triple bonds, providing clues to their location, although precise localization often requires derivatization or other MS techniques.
Table 2: Predicted Key EI-MS Fragmentation Ions for this compound
| m/z | Proposed Ion/Fragment | Significance |
| 290 | [C₁₉H₃₀O₂]⁺ | Molecular Ion (M⁺) |
| 259 | [M - OCH₃]⁺ | Loss of methoxy group |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |
| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺, etc. | Aliphatic chain fragments |
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. This method is particularly useful as it minimizes fragmentation, making it easier to identify the molecular ion, even for compounds where the molecular ion is weak or absent in EI-MS. For this compound, ESI-MS would be expected to show strong signals at m/z 291.2324 ([M+H]⁺) and/or m/z 313.2143 ([M+Na]⁺), confirming the molecular weight of 290.2246 Da.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification (e.g., FTIR)
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) spectroscopy would confirm the presence of the key functional groups in this compound. A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. libretexts.org Aliphatic C-H stretching vibrations from the long hydrocarbon chain would appear as strong bands in the 2850-2960 cm⁻¹ region. pressbooks.pub The C=C double bond would show a stretching vibration around 1650 cm⁻¹ , while the adjacent =C-H stretch would be observed just above 3000 cm⁻¹, typically around 3010 cm⁻¹ . libretexts.org The internal C≡C triple bond stretch is expected around 2230 cm⁻¹ , though this absorption can be weak or absent in IR spectra if the molecule is relatively symmetric around the bond. youtube.com
Raman spectroscopy is highly complementary to IR, as it is particularly sensitive to non-polar, symmetric bonds. Therefore, the C=C and C≡C stretching vibrations, which may be weak in the IR spectrum, are often strong and easily identifiable in the Raman spectrum, providing confirmatory evidence for the presence of these unsaturated groups. researchgate.net
Advanced Chromatographic Coupling Techniques for Isomer Separation and Detection (e.g., GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like FAMEs. gcms.czchromatographyonline.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural identification for each separated component. restek.com
For the analysis of this compound, a high-polarity capillary column (e.g., those with biscyanopropyl or polyethylene glycol stationary phases) would be employed. gcms.czrestek.com These columns are highly effective at separating FAMEs, including positional and geometric (cis/trans) isomers. gcms.cznih.gov The retention time of the compound provides a characteristic identifier that can be compared against standards.
Upon elution from the GC column, the molecule enters the mass spectrometer, which is typically operated in EI mode. The resulting mass spectrum provides the fragmentation pattern discussed in section 4.2.2, confirming the identity of the peak. The coupling of these two techniques allows for the confident identification and analysis of this compound even in complex mixtures, such as those derived from natural oils. uib.no More advanced techniques like comprehensive 2D GC (GCxGC) can be used for samples with extremely high isomeric complexity to achieve superior separation. nih.gov
Chemical Reactivity and Transformation Mechanisms of Methyl Octadec 9 En 13 Ynoate
Reactions Involving the Double Bond (e.g., Epoxidation)
The carbon-carbon double bond at the C9 position of methyl octadec-9-en-13-ynoate is susceptible to electrophilic addition reactions, with epoxidation being a prominent example. Epoxidation involves the conversion of the alkene into an epoxide, a three-membered cyclic ether. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA).
The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. This results in the syn-addition of the oxygen atom to the plane of the double bond, meaning that the two new carbon-oxygen bonds are formed on the same side of what was the double bond. For this compound, this would yield methyl 9,10-epoxyoctadec-13-ynoate.
A crucial aspect of this reaction in the context of an enyne is chemoselectivity. In a non-conjugated system like this compound, the electron-rich double bond is generally more susceptible to electrophilic attack by peroxy acids than the less nucleophilic triple bond. This inherent difference in reactivity allows for the selective epoxidation of the double bond while leaving the triple bond intact, provided the reaction conditions are carefully controlled.
Table 1: Common Reagents and Conditions for Epoxidation of Alkenes
| Reagent | Typical Conditions | Comments |
| meta-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature | Highly effective and commonly used. |
| Peroxyacetic acid (CH₃CO₃H) | In situ generation from acetic acid and hydrogen peroxide | Can be used for large-scale reactions. |
| Magnesium monoperoxyphthalate (MMPP) | Alcoholic solvents, room temperature | A safer alternative to mCPBA. |
Reactions Involving the Triple Bond (e.g., Hydrogenation, Hydration, Cycloaddition)
The triple bond at the C13 position of this compound is a site of high electron density and is amenable to a variety of addition reactions.
Hydrogenation
Hydrogenation, the addition of hydrogen across the triple bond, can be controlled to yield different products.
Partial Hydrogenation to a cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be selectively stopped at the alkene stage. This reaction proceeds via syn-addition of hydrogen atoms to the alkyne, resulting in the formation of a cis-alkene. In the case of this compound, this would yield methyl octadec-9,13-dienoate with a cis configuration at the newly formed double bond. The poisoned nature of the catalyst is crucial as it prevents the further reduction of the newly formed double bond and the pre-existing double bond at C9.
Complete Hydrogenation to an Alkane: Employing more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with an excess of hydrogen gas leads to the complete saturation of both the triple and the double bonds, yielding methyl octadecanoate.
Table 2: Catalysts for the Hydrogenation of Alkynes
| Catalyst | Product from Alkyne | Selectivity |
| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | cis-Alkene | High for alkyne over alkene |
| Palladium on Carbon (Pd/C) | Alkane | Reduces both alkynes and alkenes |
| Platinum Oxide (PtO₂) | Alkane | Reduces both alkynes and alkenes |
Hydration
Hydration of the triple bond involves the addition of a water molecule to form a carbonyl compound. The regioselectivity of this reaction is governed by the choice of reagents.
Markovnikov Hydration: Acid-catalyzed hydration, typically using aqueous sulfuric acid with a mercury(II) salt catalyst, follows Markovnikov's rule. The hydroxyl group adds to the more substituted carbon of the triple bond. For the internal alkyne in this compound, this would lead to a mixture of two ketone products, methyl 13-oxooctadec-9-enoate and methyl 14-oxooctadec-9-enoate, after the initial enol intermediate tautomerizes.
Anti-Markovnikov Hydration: Hydroboration-oxidation provides a route to the anti-Markovnikov addition of water. Reaction with a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, would also lead to a mixture of the two possible ketones due to the internal nature of the alkyne.
Cycloaddition Reactions
The triple bond can participate as a 2π component in various cycloaddition reactions to form cyclic compounds.
Diels-Alder Reaction: While typically an alkene acts as the dienophile, alkynes can also participate. In the context of a non-conjugated enyne, the triple bond can react with a conjugated diene to form a cyclohexadiene derivative. The reactivity would depend on the specific diene and reaction conditions.
1,3-Dipolar Cycloaddition: The triple bond can react with 1,3-dipoles, such as azides or nitrile oxides, in a Huisgen cycloaddition to form five-membered heterocyclic rings. For example, reaction with an azide (B81097) would yield a triazole derivative.
Pauson-Khand Reaction: This is a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex. In an intramolecular Pauson-Khand reaction of a suitable enyne, a bicyclic cyclopentenone is formed. For an intermolecular reaction involving this compound, the triple bond could react with an external alkene and CO.
Interplay of Conjugated and Non-Conjugated Unsaturation Reactivity
In this compound, the double bond at C9 and the triple bond at C13 are separated by a methylene (B1212753) group at C11 and C12, classifying it as a non-conjugated enyne. This lack of conjugation means that the two unsaturated systems largely react independently of each other.
The chemoselectivity of reactions is primarily dictated by the inherent reactivity of the double versus the triple bond towards a specific reagent.
Electrophilic Additions: As mentioned in the context of epoxidation, the double bond is generally more nucleophilic and thus more reactive towards electrophiles than the triple bond. This allows for selective reactions at the C9 position.
Radical Additions: In radical reactions, the site of initial attack can often be controlled. For instance, in some radical additions to 1,6- and 1,7-enynes, the reaction initiates at the alkene moiety. The presence of substituents on the alkyne can also be used to sterically hinder its reaction, further promoting selectivity for the double bond.
Organometallic Catalysis: The coordination of a metal catalyst can differentiate between the two unsaturated sites. For example, certain catalysts used in hydrogenation (e.g., Lindlar's catalyst) show a strong preference for the alkyne, allowing for its selective reduction.
The separation between the double and triple bonds prevents the electronic communication seen in conjugated systems, where the reactivity of one functional group can be significantly influenced by the other. This independent reactivity allows for a stepwise functionalization of the molecule, where one unsaturated bond can be modified while the other remains available for subsequent transformations.
Derivatization Strategies for Enhanced Analysis or Functionalization
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method or to introduce new functional groups for further synthetic transformations.
For the analysis of long-chain unsaturated fatty acid esters like this compound by gas chromatography (GC), derivatization is often employed to increase volatility and improve chromatographic behavior. A common strategy involves the formation of trimethylsilyl (B98337) (TMS) derivatives.
Trimethylsilyl (TMS) Derivatives for GC Analysis: While this compound itself is a methyl ester and does not possess active hydrogens (like in hydroxyl or carboxylic acid groups) that are the primary targets for silylation, derivatization of the double and triple bonds can be performed to aid in their structural elucidation by mass spectrometry (MS). For instance, the double bond can be hydroxylated to a diol, and these hydroxyl groups can then be converted to their TMS ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases the volatility of the diol derivative and provides characteristic fragmentation patterns in the mass spectrum, which can help confirm the position of the original double bond. Similarly, the triple bond could be hydrated to a ketone, which can then be derivatized. It is important to note that under standard silylation conditions used for derivatizing active hydrogens, the double and triple bonds of this compound are expected to remain intact.
Beyond analytical purposes, derivatization can be used to introduce new functionality into the molecule. The reactions discussed in the previous sections, such as epoxidation, hydrogenation, and hydration, can be considered as functionalization strategies. For example, the epoxide formed from the double bond can be opened with various nucleophiles to introduce a wide range of functional groups. Similarly, the ketone formed from the hydration of the triple bond can undergo further reactions, such as aldol (B89426) condensations or reductions.
Table 3: Common Derivatization Reagents for GC Analysis of Fatty Acids
| Reagent | Target Functional Group | Derivative Formed |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) ether/ester/amine/thiol |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) ether/ester/amine/thiol |
| BF₃/Methanol | -COOH | Methyl ester |
Biochemical Pathways and Enzymatic Modifications of En Yne Fatty Acid Methyl Esters
Metabolic Fate of Methyl Octadec-9-en-13-ynoate Analogues in Model Systems
The metabolic fate of a fatty acid methyl ester is largely determined by the enzymatic machinery present in the model system under investigation. Generally, the metabolism of fatty acid esters can be initiated by hydrolysis of the ester bond, followed by modifications of the fatty acid backbone.
In mammalian systems, carboxylesterases are key enzymes that hydrolyze methyl esters of fatty acids to yield the corresponding free fatty acid and methanol. Once liberated, the octadec-9-en-13-ynoic acid would be a substrate for the fatty acid oxidation pathways. The presence of the en-yne functional group, however, presents a unique challenge to the standard β-oxidation spiral. The double and triple bonds would likely require the action of auxiliary enzymes, such as isomerases and reductases, to be fully metabolized.
In microbial systems, a diverse array of metabolic pathways exists for the utilization of fatty acids as carbon and energy sources. Microorganisms are known to possess a wide range of enzymes capable of modifying fatty acid chains, including desaturases that can introduce additional double or triple bonds. The en-yne moiety of this compound could potentially be a substrate for enzymes that catalyze hydration, reduction, or cleavage reactions.
The following table summarizes the potential initial metabolic steps for en-yne fatty acid methyl esters in different model systems, based on known metabolic pathways of related compounds.
| Model System | Key Initial Metabolic Step | Primary Enzymes Involved | Potential Intermediate Products |
| Mammalian | Ester Hydrolysis | Carboxylesterases | Octadec-9-en-13-ynoic acid, Methanol |
| Microbial | Ester Hydrolysis / Oxidation | Lipases, Esterases, Oxidases | Octadec-9-en-13-ynoic acid, Hydroxylated derivatives |
| Plant | Ester Hydrolysis / Desaturation | Esterases, Desaturases | Octadec-9-en-13-ynoic acid, Polyunsaturated derivatives |
Role of this compound in Lipidomics and Metabolomics Studies
In the fields of lipidomics and metabolomics, the primary goal is the comprehensive identification and quantification of all lipids and metabolites in a biological system. This compound, with its distinct chemical structure, would serve as a unique biomarker if identified in a biological sample. Its presence could signify the activity of a specific biosynthetic pathway or exposure to an external source containing this compound.
The analytical workflow for detecting and quantifying such a molecule would typically involve a combination of chromatographic separation and mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of fatty acid methyl esters. The unique mass-to-charge ratio and fragmentation pattern of this compound would allow for its specific detection and differentiation from other fatty acid esters.
The potential significance of detecting this compound in a metabolomics study is highlighted below:
Indicator of Novel Biosynthetic Pathways: Its discovery in a natural source could point to the existence of novel desaturase or acetylenase enzymes.
Biomarker of Physiological or Pathological States: The levels of this compound could potentially correlate with specific metabolic conditions or diseases.
Tracer for Metabolic Flux Analysis: If used as an isotopic-labeled standard, it could help in tracing the flow of carbon through fatty acid metabolic networks.
Bio-derived Transformations and Biocatalysis for Targeted Derivative Production
Biocatalysis, the use of enzymes to perform chemical transformations, offers a sustainable and highly selective alternative to traditional chemical synthesis. The enzymatic modification of fatty acids is an active area of research for the production of valuable oleochemicals. sfel.asso.fr this compound serves as a versatile starting material for the biocatalytic synthesis of a range of novel compounds.
Enzymes such as lipases, peroxygenases, and lipoxygenases can be employed to introduce new functional groups into the molecule with high regio- and stereoselectivity. For instance, lipases can be used in non-aqueous media to catalyze transesterification reactions, replacing the methyl group with other alcohols to generate a library of novel esters. nagoya-u.jp
Peroxygenases and lipoxygenases can be utilized to produce hydroxylated, epoxidized, or hydroperoxidized derivatives of this compound. These oxygenated products can have enhanced biological activities or serve as precursors for the synthesis of polymers, lubricants, and other specialty chemicals.
The following table provides examples of potential biocatalytic transformations of this compound and the potential applications of the resulting derivatives.
| Biocatalytic Reaction | Enzyme(s) Used | Product Derivative | Potential Application |
| Transesterification | Lipase (B570770) | Ethyl octadec-9-en-13-ynoate | Biofuel, Flavor/Fragrance |
| Epoxidation | Peroxygenase | Methyl 9,10-epoxy-octadec-13-ynoate | Polymer precursor, Fine chemical |
| Hydroxylation | Peroxygenase | Methyl hydroxy-octadec-9-en-13-ynoate | Surfactant, Lubricant |
| Hydroperoxidation | Lipoxygenase | Methyl hydroperoxy-octadec-9-en-13-ynoate | Precursor for volatile compounds |
Analytical Methodologies for Quantitation and Profiling of Methyl Octadec 9 En 13 Ynoate in Complex Matrices
The accurate quantification and profiling of specific lipid molecules like Methyl octadec-9-en-13-ynoate from complex biological or industrial matrices are contingent upon robust and sensitive analytical methodologies. While specific literature on this compound is sparse, established principles for the analysis of fatty acid methyl esters (FAMEs) with similar structures provide a strong framework. These methods typically involve chromatographic separation coupled with sensitive detection, rigorous sample preparation, and the use of appropriate reference standards.
Computational and Theoretical Investigations of Methyl Octadec 9 En 13 Ynoate
Molecular Modeling and Simulation of En-yne Structures
Molecular modeling and simulation are indispensable techniques for exploring the conformational landscape and dynamics of flexible molecules such as methyl octadec-9-en-13-ynoate. The presence of the long aliphatic chain, along with the alkene and alkyne functionalities, allows for a multitude of possible three-dimensional arrangements that influence its physical and chemical behavior.
The accuracy of these simulations is highly dependent on the force field used, which is a set of parameters that describe the potential energy of the system. Force fields for lipids and long-chain esters are well-developed and can be applied to model the intramolecular and intermolecular interactions of this compound. These interactions include bond stretching, angle bending, torsional potentials, and non-bonded van der Waals and electrostatic interactions. Through such simulations, properties like the radius of gyration, end-to-end distance, and the distribution of dihedral angles can be calculated to provide a comprehensive picture of the molecule's structural flexibility.
Quantum Chemical Calculations for Electronic and Vibrational Properties
Quantum chemical calculations offer a deeper understanding of the electronic structure and vibrational properties of this compound, which are governed by the arrangement of electrons and the vibrations of the atomic nuclei. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide a good balance between accuracy and computational cost for molecules of this size. psu.edujocpr.com
Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. rasayanjournal.co.in For an en-yne system, the conjugated π-orbitals of the double and triple bonds are expected to significantly contribute to the frontier molecular orbitals.
Furthermore, DFT calculations can predict the vibrational spectra (infrared and Raman) of the molecule. youtube.com By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. psu.eduwisc.edu These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with the en-yne functionality, the ester group, and the long hydrocarbon chain.
Below is a table of hypothetical electronic and vibrational properties for this compound, as would be predicted by DFT calculations.
| Property | Predicted Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and electronic excitation energy. |
| C=C Stretch Freq. | ~1650 cm⁻¹ | Vibrational frequency of the alkene double bond. |
| C≡C Stretch Freq. | ~2230 cm⁻¹ | Vibrational frequency of the alkyne triple bond. |
| C=O Stretch Freq. | ~1740 cm⁻¹ | Vibrational frequency of the ester carbonyl group. |
Note: These are representative values for a molecule of this type and would be subject to confirmation by specific calculations.
Prediction of Reactivity and Metabolic Pathways using In Silico Methods
In silico methods are computational techniques used to predict the chemical reactivity and potential metabolic fate of molecules without the need for laboratory experiments. nih.gov For this compound, these methods can forecast how the molecule might behave in a biological system, including its interactions with enzymes and its potential biotransformations.
The reactivity of the en-yne functional group can be assessed by examining the distribution of electron density and the molecular electrostatic potential map, both of which can be calculated using quantum chemistry methods. rasayanjournal.co.in These analyses can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting the most likely sites for chemical attack. rsc.org
Network pharmacology is an emerging in silico approach that integrates compound-target and target-disease information to systematically investigate the mechanisms of action of molecules. nih.govmdpi.com By constructing and analyzing networks that link this compound to potential protein targets and associated metabolic pathways, it is possible to generate hypotheses about its biological activities. nih.govrsc.org Computational models can predict the binding of the molecule to the active sites of metabolic enzymes, such as cytochrome P450s or lipases, which are known to be involved in fatty acid metabolism. researchgate.netnih.gov
The predictions from these models can suggest potential metabolic transformations, such as oxidation, reduction, or hydrolysis of the ester bond. For instance, the double and triple bonds are potential sites for oxidation, while the ester group is susceptible to hydrolysis.
The following interactive table illustrates a hypothetical network pharmacology prediction for this compound, linking the compound to potential protein targets and the metabolic pathways they are involved in.
| Compound | Predicted Protein Target | Gene Name | Associated Metabolic Pathway |
| This compound | Cytochrome P450 2E1 | CYP2E1 | Fatty Acid Metabolism, Drug Metabolism |
| This compound | Peroxisome proliferator-activated receptor alpha | PPARA | PPAR Signaling Pathway, Lipid Metabolism |
| This compound | Carboxylesterase 1 | CES1 | Ester Hydrolysis, Drug Metabolism |
| This compound | Fatty acid desaturase 2 | FADS2 | Unsaturated Fatty Acid Biosynthesis |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of network pharmacology predictions. Specific interactions would need to be validated by dedicated in silico and experimental studies.
Future Research Trajectories for Methyl Octadec 9 En 13 Ynoate
Exploration of Undiscovered Natural Sources and Their Ecological Significance
Polyacetylenic compounds are widely distributed in nature, found in plants, fungi, marine organisms, and bacteria. nih.gov A primary research trajectory is the systematic exploration for new natural sources of Methyl octadec-9-en-13-ynoate and related structures. This exploration should extend to previously unexamined or underexamined ecological niches.
Future research should focus on:
Bioprospecting: Screening diverse organisms, particularly from unique environments like deep-sea vents, hyper-arid regions, or symbiotic associations, for the presence of this and other polyacetylenic lipids.
Metabolomic Profiling: Employing advanced mass spectrometry-based metabolomics to identify the compound in complex biological extracts, which can reveal its presence even in trace amounts.
Ecological Role Elucidation: Investigating the ecological function of this compound within its natural source. Polyacetylenes are known to act as phytoalexins (plant defense compounds), photosensitizers, and allelopathic agents that influence the growth of neighboring plants. mdpi.com They also exhibit insecticidal and antiviral properties. mdpi.com Determining the specific role of this compound could reveal novel applications in agriculture or pest control.
Table 1: Known Ecological Roles of Plant-Derived Polyacetylenes
| Ecological Role | Description | Example Organism(s) |
| Phytoalexin | Produced by plants to defend against pathogenic microorganisms. | Apiaceae, Araliaceae families |
| Allelopathy | Chemical inhibition of one plant by another. | Artemisia species |
| Insecticidal | Acts as an insect antifeedant or repellent. | Artemisia capillaris |
| Photosensitization | Becomes toxic when exposed to light, affecting herbivores or pathogens. | Asteraceae family |
Development of Novel Stereoselective and Sustainable Synthetic Routes
The precise geometry of the double bond (stereochemistry) in molecules like this compound is critical for their biological activity. Therefore, developing synthetic methods that can control this geometry is paramount. Furthermore, there is a growing demand for environmentally friendly and sustainable chemical processes.
Future synthetic research should pursue:
Stereoselective Catalysis: The synthesis of conjugated enynes often relies on palladium- or nickel-catalyzed cross-coupling reactions. thieme-connect.comacs.org Future work should aim to develop new catalytic systems that offer higher yields and greater control over the E (trans) and Z (cis) configuration of the double bond. thieme-connect.com This could involve designing novel ligands for the metal catalysts or exploring new reaction conditions.
Sustainable Feedstocks: Traditional synthesis may rely on petroleum-derived starting materials. A more sustainable approach would involve utilizing renewable feedstocks, such as fatty acids from waste cooking oil or non-edible plant sources like olive pomace oil. researchgate.netscielo.br
Biocatalysis and Biosynthesis: Engineering microorganisms to produce this compound directly from simple carbon sources like CO2 represents a highly sustainable and innovative synthetic route. nih.gov This could involve identifying the natural biosynthetic pathway and transferring the relevant genes into a suitable microbial host like cyanobacteria or yeast. nih.gov Alternatively, using isolated enzymes (lipases) as catalysts for the esterification step can reduce waste and operate under mild conditions. nih.gov
Table 2: Comparison of Synthetic Approaches for Fatty Acid Esters
| Synthetic Route | Advantages | Disadvantages | Future Direction |
| Traditional Catalysis | High yields, well-established methods. thieme-connect.com | Often requires harsh conditions, expensive metal catalysts, petroleum-based reagents. | Development of recyclable catalysts and water-based reaction media. organic-chemistry.org |
| Renewable Feedstocks | Sustainable, reduces waste, lower cost. scielo.br | Feedstock variability can affect product purity and yield. | Pre-treatment methods to improve feedstock quality. |
| Biocatalysis/Biosynthesis | Environmentally friendly, highly specific, operates under mild conditions. nih.govnih.gov | Lower yields, complex process optimization. | Metabolic engineering and enzyme optimization to improve pathway flux. nih.gov |
Elucidation of Biological Functions and Potential Receptor Interactions
The structural similarity of enyne derivatives to endogenous signaling lipids suggests they may possess potent biological activities. nih.gov A crucial area of future research is to systematically screen this compound for various biological effects and to identify its molecular targets.
Key research avenues include:
Broad-Spectrum Bioactivity Screening: Testing the compound against a wide array of biological targets, including cancer cell lines, pathogenic bacteria and fungi, and inflammatory pathways. mdpi.com Natural fatty acid amides and related lipids have shown promise as anti-inflammatory, antimicrobial, and antitumor agents. nih.govmdpi.com
Receptor Binding Assays: Many lipids exert their effects by interacting with specific cellular receptors. Fatty acid derivatives are known to bind to G protein-coupled receptors (GPCRs), such as cannabinoid (CNR1) and free fatty acid receptors (FFARs), as well as nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.gov Investigating the binding of this compound to these and other receptors could uncover its mechanism of action.
Lipid-Protein Interaction Studies: Lipids can modulate the function of membrane proteins, such as ion channels, without binding to a specific active site. nih.govnih.gov Future studies could explore how this compound influences the lipid bilayer properties and, consequently, the function of embedded proteins like the nicotinic acetylcholine (B1216132) receptor. nih.gov
Advanced Analytical Method Development for Structural Isomers and Complex Mixtures
The precise identification and quantification of this compound, especially within complex biological samples, presents a significant analytical challenge. nih.gov Distinguishing it from its various structural isomers (e.g., those with different double bond positions or geometries) is critical, as isomers can have vastly different biological activities.
Future analytical development should focus on:
High-Resolution Chromatography: Developing advanced liquid chromatography (LC) and gas chromatography (GC) methods is essential. rsc.org Techniques like reversed-phase ultra-high-performance liquid chromatography (UHPLC) can enhance the separation of different lipid classes. rug.nl For isomer separation, specialized GC columns or multi-dimensional LC techniques may be required. rsc.orgjsbms.jp
Mass Spectrometry (MS) Innovations: Coupling chromatography with high-resolution mass spectrometry (LC-MS) is a powerful tool for lipid analysis. nih.govresearchgate.net New MS-based techniques are needed to pinpoint the exact location of the double and triple bonds within the fatty acid chain. Methods involving chemical derivatization or specific fragmentation techniques in the mass spectrometer can help elucidate these structural details. rsc.org
Integrated Lipidomics Platforms: Creating comprehensive analytical workflows that combine efficient extraction, multi-modal separation (e.g., combining normal-phase and reversed-phase LC), and advanced MS detection will be necessary for analyzing the compound in complex lipidomes. nih.govnih.gov
Table 3: Analytical Techniques for Isomeric Fatty Acid Analysis
| Technique | Principle | Application for this compound |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. rsc.org | Separation of fatty acid methyl esters (FAMEs), including geometric (cis/trans) isomers on polar columns. rsc.org |
| Liquid Chromatography (LC) | Separation based on partitioning between mobile and stationary phases. aocs.org | Separation based on chain length and degree of unsaturation (Reversed-Phase LC); separation of lipid classes (Normal-Phase LC). rug.nlaocs.org |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. nih.gov | Molecular weight determination and structural elucidation through fragmentation patterns. nih.gov |
| LC-MS/MS | Combines the separation power of LC with the specificity of tandem MS. researchgate.net | Identification and quantification in complex mixtures; fragmentation helps locate functional groups. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
